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For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Dimethoxyisonicotinaldehyde is a heterocyclic aromatic aldehyde that serves as a

versatile building block in the synthesis of a diverse array of complex organic molecules. Its

unique structure, featuring a pyridine ring substituted with two electron-donating methoxy

groups and a reactive aldehyde functionality, makes it a valuable precursor for the construction

of novel nitrogen-containing heterocycles. These resulting structures are of significant interest

in medicinal chemistry and materials science, with potential applications as kinase inhibitors,

anti-inflammatory agents, and fluorescent probes.[1] The pyridine nitrogen atom influences the

reactivity of the aldehyde, distinguishing it from its benzaldehyde analogue and offering unique

synthetic opportunities.

This document provides detailed application notes and experimental protocols for key reactions

involving 3,5-Dimethoxyisonicotinaldehyde, including the Knoevenagel condensation, Wittig

reaction, Henry reaction, and reductive amination.
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Property Value

Chemical Formula C₈H₉NO₃

Molecular Weight 167.16 g/mol

Appearance Solid

Boiling Point 319.6°C

CAS Number 204862-70-4

(Data sourced from commercial suppliers)[1]

I. Knoevenagel Condensation for the Synthesis of
α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to

a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2]

This reaction is widely employed in the synthesis of precursors for pharmaceuticals and

polymers. For 3,5-Dimethoxyisonicotinaldehyde, this reaction provides a straightforward

route to substituted alkenes, which can serve as key intermediates in the synthesis of bioactive

molecules.

Application Note:
The electron-withdrawing nature of the pyridine ring in 3,5-Dimethoxyisonicotinaldehyde can

facilitate the initial nucleophilic attack by the enolate of the active methylene compound. The

reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, to

avoid self-condensation of the aldehyde.[2] The resulting vinyl-substituted pyridine derivatives

are valuable scaffolds in drug discovery.

Experimental Protocol: Knoevenagel Condensation with
Malononitrile
Objective: To synthesize 2-(3,5-dimethoxypyridin-4-yl)methylene)malononitrile.

Materials:
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3,5-Dimethoxyisonicotinaldehyde

Malononitrile

Piperidine

Ethanol

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Filtration apparatus

Procedure:

In a 100 mL round-bottom flask, dissolve 3,5-Dimethoxyisonicotinaldehyde (1.67 g, 10

mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).

Add a catalytic amount of piperidine (0.1 mL).

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring

for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3

mixture of hexane and ethyl acetate as the eluent).

Upon completion, allow the reaction mixture to cool to room temperature. The product is

expected to precipitate from the solution.

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

Dry the product in a vacuum oven to obtain the final pure compound.

Expected Outcome:
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Product Form Yield

2-((3,5-dimethoxy-pyridin-4-

yl)methylene)-malononitrile
Solid High

(Yields for this specific reaction are not widely reported, but are generally high for Knoevenagel

condensations with aromatic aldehydes).[3]

Characterization: The product can be characterized by standard spectroscopic methods (¹H

NMR, ¹³C NMR, IR, and Mass Spectrometry).

Knoevenagel Condensation Workflow

Reaction Setup

Reaction Work-up & Isolation Analysis

3,5-Dimethoxyisonicotinaldehyde
+ Malononitrile

+ Ethanol

Heat to Reflux
(2-4 hours)

Add Catalyst

Piperidine

Cool to RT Vacuum Filtration
Precipitation

Vacuum Oven NMR, IR, MS

Click to download full resolution via product page

Caption: General workflow for the Knoevenagel condensation of 3,5-
Dimethoxyisonicotinaldehyde.

II. Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones

and a phosphonium ylide (Wittig reagent).[4][5] This reaction is highly versatile and allows for

the formation of a carbon-carbon double bond at a specific position with good stereochemical

control in many cases.
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Application Note:
The Wittig reaction with 3,5-Dimethoxyisonicotinaldehyde enables the introduction of a

variety of substituted vinyl groups at the 4-position of the pyridine ring. The nature of the ylide

(stabilized or non-stabilized) will influence the stereoselectivity (E/Z) of the resulting alkene.[6]

This methodology is crucial for extending the carbon chain and creating complex molecular

scaffolds for drug development.

Experimental Protocol: Wittig Reaction with
Benzyltriphenylphosphonium Chloride
Objective: To synthesize 3,5-dimethoxy-4-styrylpyridine.

Materials:

Benzyltriphenylphosphonium chloride

n-Butyllithium (n-BuLi) in hexane

Anhydrous Tetrahydrofuran (THF)

3,5-Dimethoxyisonicotinaldehyde

Schlenk flask or three-necked round-bottom flask

Syringes

Magnetic stirrer and stir bar

Inert atmosphere (Nitrogen or Argon)

Procedure:

Ylide Generation:

In a flame-dried Schlenk flask under an inert atmosphere, suspend

benzyltriphenylphosphonium chloride (4.28 g, 11 mmol) in anhydrous THF (50 mL).
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Cool the suspension to 0 °C in an ice bath.

Slowly add n-butyllithium (1.6 M in hexane, 6.9 mL, 11 mmol) dropwise via syringe. The

solution should turn a deep orange or red color, indicating the formation of the ylide.

Stir the mixture at room temperature for 1 hour.

Reaction with Aldehyde:

Dissolve 3,5-Dimethoxyisonicotinaldehyde (1.67 g, 10 mmol) in anhydrous THF (20

mL).

Slowly add the aldehyde solution to the ylide solution at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction by TLC.

Work-up and Purification:

Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

Extract the mixture with ethyl acetate (3 x 30 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired

alkene by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl

acetate).

Expected Outcome:

Product Form Yield

3,5-dimethoxy-4-styrylpyridine Solid or Oil Moderate to High
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(Specific yield data is not readily available for this exact reaction, but similar Wittig reactions

typically provide good yields).

Wittig Reaction Mechanism Overview

Phosphonium Ylide
(Nucleophile)

Oxaphosphetane
Intermediate

3,5-Dimethoxy-
isonicotinaldehyde

(Electrophile)

Alkene Product

Decomposition

Triphenylphosphine
Oxide (Byproduct)

Decomposition

Click to download full resolution via product page

Caption: Simplified mechanism of the Wittig reaction.

III. Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a

nitroalkane and an aldehyde or ketone.[7][8] The resulting β-nitro alcohol products are valuable

synthetic intermediates that can be further transformed into nitroalkenes, amino alcohols, or

ketones.

Application Note:
Reacting 3,5-Dimethoxyisonicotinaldehyde with a nitroalkane, such as nitromethane,

provides a direct route to β-nitro alcohol derivatives of the pyridine core. These products are

precursors to β-amino alcohols, which are important pharmacophores in many drug molecules.

The reaction is reversible, and conditions can be controlled to favor either the alcohol adduct or

the dehydrated nitroalkene.[7]
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Experimental Protocol: Henry Reaction with
Nitromethane
Objective: To synthesize 1-(3,5-dimethoxy-pyridin-4-yl)-2-nitroethanol.

Materials:

3,5-Dimethoxyisonicotinaldehyde

Nitromethane

A weak base (e.g., triethylamine or a catalytic amount of sodium hydroxide)

A suitable solvent (e.g., methanol or ethanol)

Round-bottom flask

Magnetic stirrer and stir bar

Procedure:

Dissolve 3,5-Dimethoxyisonicotinaldehyde (1.67 g, 10 mmol) in the chosen solvent (e.g.,

20 mL of methanol) in a round-bottom flask.

Add an excess of nitromethane (e.g., 5-10 equivalents).

Add the base catalyst (e.g., a few drops of triethylamine).

Stir the reaction mixture at room temperature. The reaction is typically slow and may require

several hours to days for completion.

Monitor the reaction progress by TLC.

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) if a

strong base was used.

Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the β-nitro

alcohol.

Expected Outcome:

Product Form Yield

1-(3,5-dimethoxy-pyridin-4-

yl)-2-nitroethanol
Solid or Oil Moderate

(Yields can be variable depending on the specific conditions and the stability of the product).

IV. Reductive Amination for Amine Synthesis
Reductive amination is a method to convert an aldehyde or ketone into an amine. The reaction

proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the

corresponding amine.[9]

Application Note:
This reaction is a highly efficient way to introduce a substituted amino-methyl group at the 4-

position of the 3,5-dimethoxypyridine ring. A wide range of primary and secondary amines can

be used, leading to a large diversity of potential products. Mild reducing agents like sodium

triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over

the starting aldehyde.[9]

Experimental Protocol: Reductive Amination with
Benzylamine
Objective: To synthesize N-benzyl-1-(3,5-dimethoxypyridin-4-yl)methanamine.

Materials:

3,5-Dimethoxyisonicotinaldehyde

Benzylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Acetic acid (optional, as a catalyst)

Round-bottom flask

Magnetic stirrer and stir bar

Procedure:

In a round-bottom flask, dissolve 3,5-Dimethoxyisonicotinaldehyde (1.67 g, 10 mmol) in

DCE (40 mL).

Add benzylamine (1.18 g, 11 mmol, 1.1 equivalents).

(Optional) Add a catalytic amount of glacial acetic acid (1-2 drops).

Stir the mixture for 20-30 minutes at room temperature to allow for imine formation.

Add sodium triacetoxyborohydride (2.54 g, 12 mmol, 1.2 equivalents) portion-wise to the

reaction mixture.

Stir the reaction at room temperature for 6-24 hours.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of

sodium bicarbonate (20 mL).

Separate the organic layer, and extract the aqueous layer with DCE or another suitable

organic solvent (e.g., dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Expected Outcome:

Product Form Yield

N-benzyl-1-(3,5-dimethoxy-

pyridin-4-yl)methanamine
Solid or Oil High

(Reductive aminations with STAB are generally high-yielding).

Reductive Amination Logical Flow

3,5-Dimethoxyisonicotinaldehyde
+ Amine (R-NH2)

Imine/Iminium Ion Formation
(Acid Catalyst, optional)

In situ Reduction
(e.g., NaBH(OAc)3)

Secondary/Tertiary Amine Product

Click to download full resolution via product page

Caption: Logical flow of a one-pot reductive amination reaction.

Conclusion
3,5-Dimethoxyisonicotinaldehyde is a highly useful and reactive building block for the

synthesis of diverse, functionalized nitrogen-containing heterocyclic compounds. The protocols

outlined above for Knoevenagel condensation, Wittig reaction, Henry reaction, and reductive
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amination provide a foundational toolkit for researchers and scientists in the field of drug

development and materials science to access a wide range of novel molecular architectures.

The electronic properties of the dimethoxypyridine scaffold offer unique opportunities for

influencing reaction outcomes and tuning the biological and physical properties of the resulting

products. Further exploration of the reactivity of this aldehyde is likely to lead to the discovery

of new and valuable bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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